molecular formula C6H4BrF3N2 B15220642 2-Bromo-3-(trifluoromethyl)pyridin-4-amine

2-Bromo-3-(trifluoromethyl)pyridin-4-amine

Cat. No.: B15220642
M. Wt: 241.01 g/mol
InChI Key: PGFCNIKVMHOPGO-UHFFFAOYSA-N
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Description

2-Bromo-3-(trifluoromethyl)pyridin-4-amine is a heterocyclic aromatic compound that contains a bromine atom, a trifluoromethyl group, and an amine group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-(trifluoromethyl)pyridin-4-amine typically involves the bromination of 3-(trifluoromethyl)pyridine followed by amination. One common method is as follows:

    Bromination: 3-(trifluoromethyl)pyridine is treated with a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

    Amination: The resulting 2-bromo-3-(trifluoromethyl)pyridine is then subjected to nucleophilic substitution with an amine source, such as ammonia or an amine derivative, to introduce the amine group at the 4-position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-(trifluoromethyl)pyridin-4-amine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to remove the bromine atom or to modify the trifluoromethyl group.

    Coupling Reactions: It can participate in Suzuki-Miyaura or Heck coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium amide, thiols, or alkoxides in polar solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents like hydrogen peroxide, potassium permanganate, or nitric acid.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.

    Coupling Reactions: Palladium catalysts, boronic acids, or alkenes in the presence of bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3).

Major Products Formed

    Nucleophilic Substitution: Substituted pyridines with various functional groups.

    Oxidation: Nitroso or nitro derivatives of the original compound.

    Reduction: Dehalogenated or modified trifluoromethyl derivatives.

    Coupling Reactions: Biaryl or alkene-substituted pyridines.

Scientific Research Applications

2-Bromo-3-(trifluoromethyl)pyridin-4-amine has several scientific research applications:

    Pharmaceuticals: It serves as a building block for the synthesis of biologically active molecules, including potential drug candidates for treating various diseases.

    Agrochemicals: The compound is used in the development of pesticides and herbicides due to its ability to interact with biological targets in pests and weeds.

    Materials Science: It is employed in the synthesis of advanced materials, such as polymers and liquid crystals, which have unique electronic and optical properties.

    Chemical Biology: The compound is used as a probe to study biological processes and molecular interactions due to its distinctive chemical structure.

Mechanism of Action

The mechanism of action of 2-Bromo-3-(trifluoromethyl)pyridin-4-amine depends on its specific application. In pharmaceuticals, it may interact with enzymes, receptors, or other molecular targets to exert its effects. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively reach and bind to its targets. The bromine atom can participate in halogen bonding, further influencing the compound’s biological activity.

Comparison with Similar Compounds

2-Bromo-3-(trifluoromethyl)pyridin-4-amine can be compared with other similar compounds, such as:

    2-Bromo-4-(trifluoromethyl)pyridine: Lacks the amine group, making it less versatile in certain chemical reactions.

    2-Bromo-3-fluoropyridin-4-amine: Contains a fluorine atom instead of a trifluoromethyl group, resulting in different chemical properties and reactivity.

    2-Bromo-3-(trifluoromethyl)aniline: Has an aniline structure instead of a pyridine ring, affecting its electronic properties and applications.

The uniqueness of this compound lies in its combination of a bromine atom, a trifluoromethyl group, and an amine group on a pyridine ring, which imparts distinctive chemical and biological properties.

Properties

IUPAC Name

2-bromo-3-(trifluoromethyl)pyridin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrF3N2/c7-5-4(6(8,9)10)3(11)1-2-12-5/h1-2H,(H2,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGFCNIKVMHOPGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1N)C(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrF3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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